1-[4-(4-Fluorophenoxy)butyl]pyrrolidine;oxalic acid
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Overview
Description
1-[4-(4-Fluorophenoxy)butyl]pyrrolidine;oxalic acid is a compound that combines a pyrrolidine ring with a fluorophenoxybutyl group and oxalic acid. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its biological activity and ability to interact with various molecular targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Fluorophenoxy)butyl]pyrrolidine typically involves the reaction of 4-(4-fluorophenoxy)butyl bromide with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures . The resulting product is then treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluorophenoxy)butyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
1-[4-(4-Fluorophenoxy)butyl]pyrrolidine;oxalic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorophenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances the compound’s ability to bind to these targets, while the pyrrolidine ring provides structural stability. The oxalic acid component may facilitate the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-Chlorophenoxy)butyl]pyrrolidine
- 1-[4-(4-Bromophenoxy)butyl]pyrrolidine
- 1-[4-(4-Methylphenoxy)butyl]pyrrolidine
Uniqueness
1-[4-(4-Fluorophenoxy)butyl]pyrrolidine is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and biological activity compared to its chloro, bromo, and methyl analogs .
Properties
IUPAC Name |
1-[4-(4-fluorophenoxy)butyl]pyrrolidine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO.C2H2O4/c15-13-5-7-14(8-6-13)17-12-4-3-11-16-9-1-2-10-16;3-1(4)2(5)6/h5-8H,1-4,9-12H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDBZXPDDGCMJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCOC2=CC=C(C=C2)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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